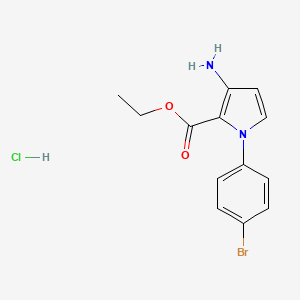

ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound characterized by its complex molecular structure, which includes a pyrrole ring substituted with bromophenyl and amino groups, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid under reflux conditions. This process forms the pyrrole ring through a Knoevenagel condensation followed by cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrroles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group can bind to specific receptors or enzymes, leading to biological responses. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound's activity.

Comparison with Similar Compounds

Ethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a different position of the bromophenyl group.

Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom provides distinct chemical properties compared to other similar compounds.

Biological Activity

Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1272673-95-6) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting key findings from various studies.

- Molecular Formula : C13H14BrClN2O2

- Molar Mass : 345.61946 g/mol

- Storage Conditions : Should be kept sealed in a dry environment at room temperature .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrrole derivatives are known to modulate enzyme activities and receptor functions, which can lead to diverse therapeutic effects. The compound may exhibit:

- Antimicrobial Activity : Studies indicate that pyrrole derivatives can possess significant antimicrobial properties, potentially effective against various pathogens .

- Anticancer Properties : Related compounds have shown cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy .

Biological Activity Data

Research has demonstrated that the structural modifications in pyrrole derivatives, such as the presence of bromine and amino groups, enhance their biological efficacy. The following table summarizes some relevant findings on the biological activity of similar compounds:

Case Studies

-

Anti-Tuberculosis Activity :

A study focused on the design and synthesis of pyrrole-2-carboxamides revealed that certain derivatives exhibited potent anti-tuberculosis activity with minimal cytotoxicity. The compound's mechanism involved targeting the mmpL3 gene associated with mycolic acid biosynthesis in Mycobacterium tuberculosis, showcasing its potential as a new class of anti-TB agents . -

Cytotoxic Effects on Cancer Cells :

In vitro studies indicated that related pyrrole derivatives demonstrated significant cytotoxicity against various soft tissue cancer cell lines. The results suggest a promising avenue for developing new anticancer therapies based on the structural characteristics of these compounds .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound suggest reasonable bioavailability due to its molecular weight and lipophilicity (LogP). This profile is conducive to effective therapeutic use, although specific pharmacokinetic studies on this compound are still required for comprehensive understanding.

Properties

IUPAC Name |

ethyl 3-amino-1-(4-bromophenyl)pyrrole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2.ClH/c1-2-18-13(17)12-11(15)7-8-16(12)10-5-3-9(14)4-6-10;/h3-8H,2,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXROXSUQZAKVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1C2=CC=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.